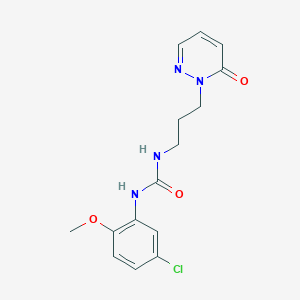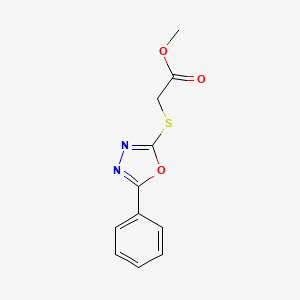
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt. This salt is then refluxed with phenacyl bromide in ethanol/water (1:1) to give the final product .
Molecular Structure Analysis
The structure of the title heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by refluxing with phenacyl bromide .
Aplicaciones Científicas De Investigación
Antifungal Applications
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate and its derivatives have been studied for antifungal applications. A study synthesized a series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives, which demonstrated moderate to good antifungal activity in vitro (Shelke et al., 2014).
Anticancer Evaluation
Several studies have explored the anticancer properties of this compound derivatives. One such study involved the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against multiple cancer cell lines (Ravinaik et al., 2021).
Pharmacological Evaluation for Various Therapeutic Actions
A comprehensive study on the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to this compound, evaluated their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. This study highlighted the diverse therapeutic applications of these compounds (Faheem, 2018).
Anti-Inflammatory Activity
Research on substituted 1,3,4-oxadiazoles, closely related to the chemical structure of interest, showed significant anti-inflammatory activity. This study provides insights into the potential use of these compounds in treating inflammation-related conditions (Nargund et al., 1994).
Antimicrobial Evaluation
The antimicrobial properties of 1,3,4-oxadiazole derivatives, including those structurally similar to this compound, have been explored. A study synthesized a new series of these derivatives, which showed moderate antimicrobial activity, indicating their potential in addressing microbial infections (Gul et al., 2017).
Corrosion Inhibition Properties
Investigations into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives have shown their effectiveness in protecting mild steel in sulphuric acid, demonstrating their application in material science and engineering (Ammal et al., 2018).
Direcciones Futuras
Oxadiazoles, including “Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further.
Mecanismo De Acción
Target of Action
Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate is a compound that belongs to the oxadiazole class . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities, including anticancer . .
Mode of Action
Oxadiazoles, in general, are known to interact with various biological targets due to their physiologically active heterocyclic nature .
Biochemical Pathways
Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects.
Propiedades
IUPAC Name |
methyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-15-9(14)7-17-11-13-12-10(16-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNSOOUQVXOXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

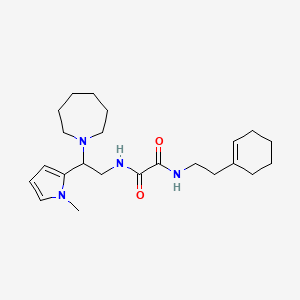


![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)
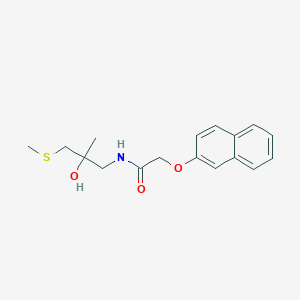
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
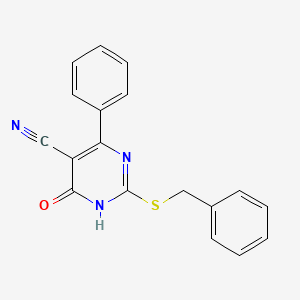
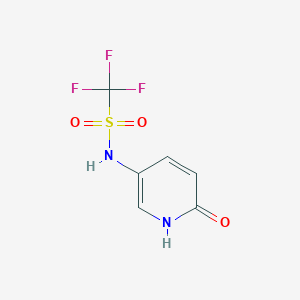

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
